

An In-depth Technical Guide to the Physical Properties of Undecane Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Ethyl-2,6-dimethylheptane*

Cat. No.: *B14545763*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Undecane ($C_{11}H_{24}$) is an alkane hydrocarbon with 159 structural isomers.^[1] As nonpolar molecules, the physical properties of these isomers are primarily governed by the extent and nature of their branching, which influences the strength of intermolecular van der Waals forces. This guide provides a comprehensive overview of the key physical properties of n-undecane and a selection of its isomers, details the experimental protocols for their determination, and illustrates the structure-property relationships.

Structure-Property Relationships

The degree of branching in undecane isomers significantly impacts their physical properties. Generally, as branching increases, the molecule becomes more compact and spherical. This reduces the surface area available for intermolecular contact, leading to weaker van der Waals forces. Consequently, branched isomers typically exhibit lower boiling points, melting points, and viscosities compared to their straight-chain counterpart, n-undecane.^{[2][3]}

However, in the case of melting points, molecular symmetry also plays a crucial role. Highly symmetrical isomers can pack more efficiently into a crystal lattice, resulting in a higher melting point than less symmetrical branched isomers and sometimes even higher than the linear isomer.^[4]

Quantitative Data on Physical Properties

The following tables summarize the available quantitative data for n-undecane and a selection of its isomers. It is important to note that experimental data for all 159 isomers is not readily available in the literature.

Table 1: Boiling Point, Melting Point, and Density of Undecane Isomers

Isomer Name	CAS Number	Boiling Point (°C)	Melting Point (°C)	Density (g/cm ³)
n-Undecane	1120-21-4	196	-26	0.740
2-Methyldecane	6975-98-0	189.3	-	0.737
3-Methyldecane	13151-34-3	188.1 - 189.1	-92.9	0.742
4-Methyldecane	2847-72-5	188.7	-	0.741
5-Methyldecane	13151-35-4	186.1	-57.06 (est.)	0.742
4-Ethyloctane	15869-86-0	163.6 - 168	-87.69	0.733 - 0.734
4-Propyloctane	17302-13-5	187	-	0.7447
5-Propylnonane	998-35-6	197	-50.8 (est.)	0.751 - 0.756
2,3-Dimethylnonane	2884-06-2	186	-57.06 (est.)	0.7438
4,4-Dimethylnonane	17302-18-0	182	-	0.747
2,2,3,3-Tetramethylheptane	61868-40-4	181	-	0.769
3,3,5,5-Tetramethylheptane	61868-61-9	178	-	0.767

Data sourced from [2][5][6][7][8][9]. Note: Some values are estimated and should be considered with caution.

Table 2: Refractive Index, Viscosity, and Surface Tension of Undecane Isomers

Isomer Name	Refractive Index (n _D)	Viscosity (mPa·s)	Surface Tension (mN/m)
n-Undecane	1.417	1.098 (at 25 °C)	24.66 (at 20 °C)
4-Ethyloctane	1.412 - 1.4131	-	-
5-Propylnonane	1.4217 - 1.423	-	-
2,2,3,3-Tetramethylheptane	1.431	-	-
3,3,5,5-Tetramethylheptane	1.431	-	-

Data sourced from [\[2\]](#) [\[5\]](#) [\[10\]](#) [\[7\]](#) [\[8\]](#) [\[9\]](#) [\[11\]](#). Note: Data for viscosity and surface tension of branched isomers is limited.

Experimental Protocols

The determination of the physical properties of undecane isomers involves a range of established experimental techniques.

Determination of Boiling Point (Capillary Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[\[1\]](#)

Methodology:

- A small amount of the undecane isomer is placed in a small test tube.
- A capillary tube, sealed at one end, is placed open-end down into the liquid.
- The test tube is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a melting point apparatus.
- As the temperature rises, a stream of bubbles will emerge from the capillary tube.

- The heating is then slowly reduced. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]

Determination of Melting Point (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline substance, this occurs over a narrow temperature range.[1]

Methodology:

- A small amount of the solid undecane isomer is finely powdered and packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[1]

Determination of Density (Pycnometer Method)

Principle: Density is the mass of a substance per unit volume.[1]

Methodology:

- A pycnometer, a flask with a precise and known volume, is cleaned, dried, and weighed empty.
- It is then filled with the liquid undecane isomer at a specific temperature.
- The filled pycnometer is weighed.
- The mass of the isomer is determined by subtraction. The density is then calculated by dividing the mass by the known volume of the pycnometer.[1]

Determination of Viscosity (Capillary Viscometer)

Principle: Viscosity is a measure of a fluid's resistance to flow. Capillary viscometers measure the time it takes for a known volume of liquid to flow through a capillary of a known diameter.[7]
[12]

Methodology:

- The viscometer is filled with the undecane isomer, and the sample is allowed to thermally equilibrate in a constant-temperature bath.
- The liquid is drawn up into the wider arm of the U-tube to a point above the upper timing mark.
- The time taken for the liquid to flow between the upper and lower timing marks is measured.
- The kinematic viscosity is calculated using the measured flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid.[12]

Determination of Refractive Index (Abbe Refractometer)

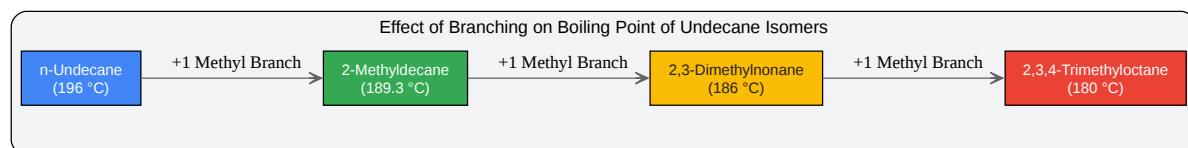
Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is a measure of how much the path of light is bent, or refracted, when entering a material.[13]

Methodology:

- A few drops of the liquid undecane isomer are placed on the prism of the Abbe refractometer.
- The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
- The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[13]

Determination of Surface Tension (Pendant Drop Method)

Principle: Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. The shape of a pendant drop of a liquid is determined by the balance between surface tension and gravity.[14][15]

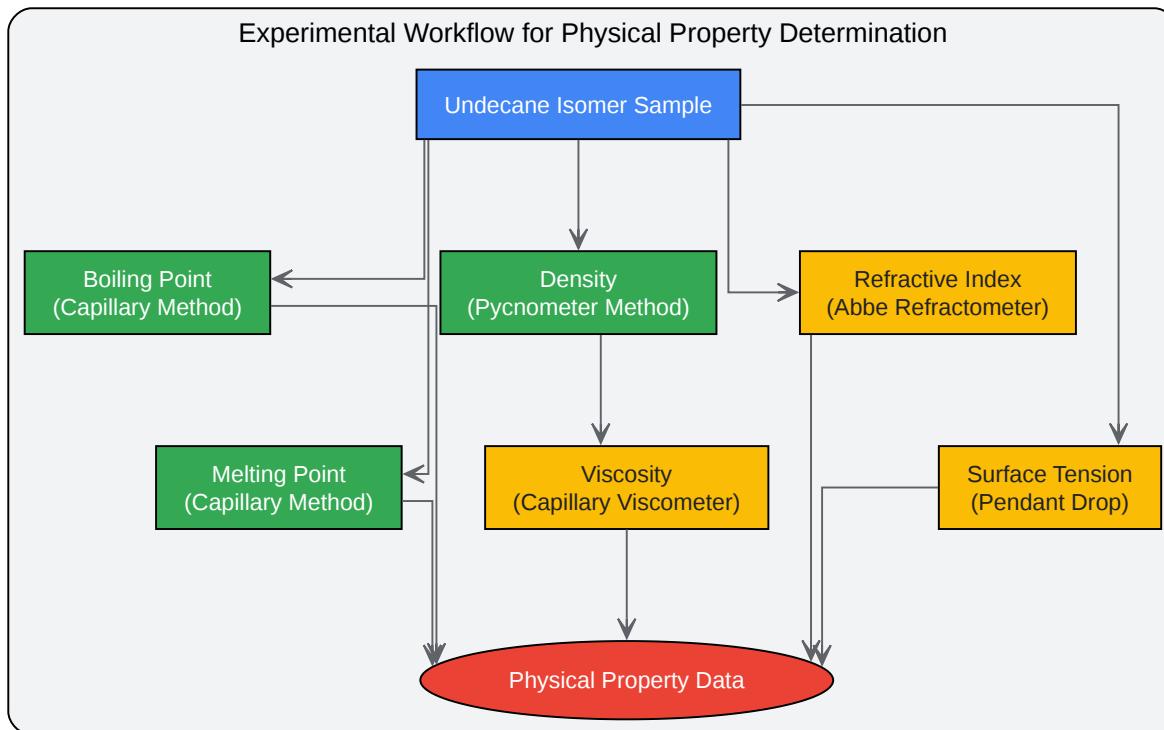

Methodology:

- A drop of the undecane isomer is formed at the tip of a vertically mounted needle.
- An image of the drop is captured by a camera.
- The shape of the drop is analyzed by software that fits the profile to the Young-Laplace equation.
- The surface tension is calculated from the shape of the drop and the known density of the liquid.[14]

Visualizations

Relationship Between Branching and Boiling Point

The following diagram illustrates the general trend of decreasing boiling point with an increasing number of methyl branches on the decane backbone.



[Click to download full resolution via product page](#)

Boiling point decreases with increased branching.

Experimental Workflow for Isomer Characterization

The following diagram outlines a typical workflow for the experimental characterization of the physical properties of an undecane isomer.

[Click to download full resolution via product page](#)

Workflow for undecane isomer characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Octane, 4-propyl- | C11H24 | CID 300478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3,5,5-tetramethylheptane [stenutz.eu]
- 3. chembk.com [chembk.com]
- 4. 5-Butyl-5-propylnonane | C16H34 | CID 57171316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 15869-86-0 CAS MSDS (4-ETHYLOCTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 5-propylnonane [stenutz.eu]
- 8. 5-propylnonane CAS#: 998-35-6 [m.chemicalbook.com]
- 9. 2,2,3,3-tetramethylheptane [stenutz.eu]
- 10. Page loading... [wap.guidechem.com]
- 11. 4-Ethyloctane | lookchem [lookchem.com]
- 12. 2,2,3,5-Tetramethylheptane | C11H24 | CID 545795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,2,3,3-tetramethylheptane [chemicalbook.com]
- 14. (4S)-4-ethyloctane | C10H22 | CID 96562968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 5-propylnonane | 998-35-6 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Undecane Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14545763#physical-properties-of-undecane-isomers\]](https://www.benchchem.com/product/b14545763#physical-properties-of-undecane-isomers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com